molecular formula C7H5BrCl2 B2751886 2-Bromo-4-chloro-1-(chloromethyl)benzene CAS No. 66192-23-2

2-Bromo-4-chloro-1-(chloromethyl)benzene

Cat. No.: B2751886
CAS No.: 66192-23-2
M. Wt: 239.92
InChI Key: SNPYGOQMBFNDLS-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-1-(chloromethyl)benzene is an aromatic compound with the molecular formula C7H5BrCl2. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and a chloromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4-chloro-1-(chloromethyl)benzene can be synthesized through several methods. One common approach involves the halogenation of benzene derivatives. For instance, starting with 4-chlorotoluene, bromination can be carried out using bromine in the presence of a catalyst such as iron(III) bromide. The chloromethyl group can be introduced through a chloromethylation reaction using formaldehyde and hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale halogenation and chloromethylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-1-(chloromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which 2-Bromo-4-chloro-1-(chloromethyl)benzene exerts its effects involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups like bromine and chlorine makes the benzene ring more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce new functional groups or modify existing ones .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-chloro-1-(chloromethyl)benzene is unique due to the combination of bromine, chlorine, and chloromethyl substituents on the benzene ring. This unique substitution pattern imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-bromo-4-chloro-1-(chloromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2/c8-7-3-6(10)2-1-5(7)4-9/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPYGOQMBFNDLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66192-23-2
Record name 2-bromo-4-chloro-1-(chloromethyl)benzene
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